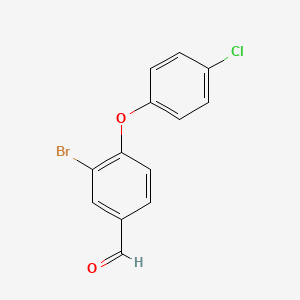

3-Bromo-4-(4-chlorophenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Chemischer Reaktionen

3-Bromo-4-(4-chlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-4-(4-chlorophenoxy)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects against diseases such as cancer and bacterial infections. For instance, it can be transformed into compounds that inhibit specific biological pathways involved in tumor growth.

Agrochemicals

The compound is utilized in the development of herbicides and insecticides. Its structural features allow it to interact effectively with biological targets in pests, making it a valuable component in agrochemical formulations. Research has indicated that derivatives of this compound exhibit enhanced efficacy against a range of agricultural pests.

Material Science

In material science, this compound is used as a building block for synthesizing polymers and other materials with specific properties, such as increased thermal stability or enhanced electrical conductivity. Its application in creating functional materials makes it significant for advancements in nanotechnology and electronics.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents derived from this compound. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Development of Insecticides

Research focused on the application of this compound as a precursor for developing new insecticides. The results indicated that modified derivatives exhibited higher insecticidal activity compared to existing commercial products, highlighting its potential in sustainable agriculture.

Safety Considerations

While working with this compound, safety precautions must be observed due to its harmful effects upon inhalation or skin contact. Proper personal protective equipment (PPE) should be worn, and handling should occur within fume hoods to minimize exposure.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-4-(4-chlorophenoxy)benzaldehyde can be compared with similar compounds such as:

3-(4-Chlorophenoxy)benzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

4-Bromobenzaldehyde: Lacks the chlorophenoxy group, leading to different chemical properties and uses.

Bromochlorobenzene: A simpler structure with only bromine and chlorine substituents, used in different types of reactions.

Biologische Aktivität

3-Bromo-4-(4-chlorophenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic and agricultural applications.

Chemical Structure and Properties

- Molecular Formula : C13H8BrClO2

- Molecular Weight : 303.56 g/mol

- CAS Number : 195634-73-6

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis. For instance, in xenograft models of human cancer, administration of this compound resulted in significant tumor size reduction.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and survival, particularly through the inhibition of telomerase activity, which is crucial for cancer cell immortality.

3. Insecticidal Activity

As a precursor in the synthesis of hexaflumuron, an insecticide, this compound plays a critical role in agricultural applications. Hexaflumuron functions by inhibiting chitin synthesis in insects, which is vital for their exoskeleton development.

- Mode of Action : The compound interferes with the biochemical pathways responsible for chitin formation, leading to the death or infertility of target pests without harming mammals significantly.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial count when treated with the compound compared to control groups.

Case Study 2: Antitumor Effects

In preclinical trials using human breast cancer xenografts, treatment with this compound resulted in a marked decrease in tumor volume after four weeks of administration. Histological analysis revealed increased apoptosis in treated tumors compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-4-(4-chlorophenoxy)benzaldehyde, and how can reaction conditions be optimized?

A common method involves the nucleophilic aromatic substitution of 3-bromobenzaldehyde with 4-chlorophenol under reflux in ethanol with glacial acetic acid as a catalyst. The reaction typically requires 4 hours of reflux, followed by solvent evaporation and purification via column chromatography. Yields around 36% have been reported, suggesting opportunities for optimization, such as exploring alternative catalysts (e.g., phase-transfer agents) or microwave-assisted synthesis to reduce reaction time .

Q. How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

- ¹H NMR : Peaks at δ 9.95 (s, aldehyde proton), 7.62 (d, aromatic proton adjacent to bromine), and 6.96–7.44 (m, chlorophenoxy and remaining aromatic protons) .

- Chromatography : TLC (Rf = 0.36 in n-hexane:ethyl acetate 95:5) to monitor reaction progress .

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, related brominated aldehydes require:

- Eye protection and gloves to avoid contact.

- Immediate flushing with water for skin/eye exposure.

- Use of fume hoods to prevent inhalation of vapors. Waste should be segregated and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. What competing side reactions occur during synthesis, and how can they be mitigated?

Potential side reactions include:

- Elimination : Formation of quinone derivatives due to dehydrohalogenation.

- Over-substitution : Introduction of additional phenoxy groups at unintended positions. Mitigation strategies:

- Use stoichiometric control (e.g., limiting 4-chlorophenol to 1.1 equivalents).

- Lower reaction temperatures to favor selectivity .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a directing group, facilitating regioselective functionalization (e.g., Suzuki-Miyaura coupling). The electron-withdrawing chlorophenoxy group may reduce electron density at the aldehyde position, affecting nucleophilic addition kinetics. Computational studies (DFT) could map charge distribution to predict reactivity .

Q. What contradictions exist in reported spectral data, and how should they be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects, impurities, or tautomerism. For example, aldehyde proton shifts (δ ~9.95) can vary with concentration. Resolution methods include:

- Repeating experiments under standardized conditions (solvent, temperature).

- Using 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. How can this compound serve as a precursor for bioactive molecules?

The aldehyde group allows for condensation reactions to form Schiff bases (e.g., with hydrazines for antimicrobial agents) or reduction to benzyl alcohols for further functionalization. The chlorophenoxy moiety is structurally similar to agrochemicals, suggesting potential in pesticide development .

Q. Methodological Challenges

Q. What strategies improve low yields in large-scale synthesis?

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Flow chemistry : Continuous flow systems to maintain precise temperature control and reduce side reactions .

Q. How can computational modeling aid in predicting reaction pathways?

Molecular docking studies can identify binding interactions in catalytic systems, while DFT calculations predict activation energies for competing pathways (e.g., substitution vs. elimination). This guides experimental design to favor desired products .

Eigenschaften

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILSMOMZTXXNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.